2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-18-7-3-1-5-16(18)13-20(26)24-14-15-9-11-25(12-10-15)21(27)17-6-2-4-8-19(17)23/h1-8,15H,9-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBANIZZAFVOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzoyl group: This step often involves the acylation of the piperidine ring using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where the chlorophenyl group is introduced using a suitable chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide is a synthetic compound with potential biological activities, particularly in pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₂₁H₂₂ClFN₂O₂
- Molecular Weight : 424.9 g/mol
The chemical structure includes a chlorophenyl group and a fluorobenzoyl moiety attached to a piperidine ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as neurological disorders and cancer.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound has shown effectiveness against:
- Breast Cancer Cells : Inhibiting cell growth and inducing apoptosis.
- Lung Cancer Cells : Reducing viability and promoting cell cycle arrest.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against:
- Bacterial Strains : Including both Gram-positive and Gram-negative bacteria.
- Fungal Species : Demonstrating potential as an antifungal agent.
Study 1: Anticancer Efficacy
In a recent study, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Histological analysis revealed increased apoptosis rates in treated cells compared to controls.
Study 2: Antimicrobial Activity
A separate investigation evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
